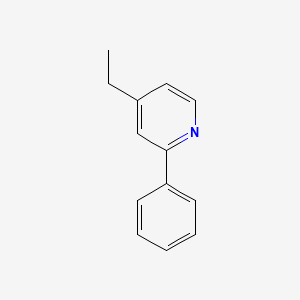
4-Ethyl-2-phenylpyridine
Description
4-Ethyl-2-phenylpyridine is a pyridine derivative featuring an ethyl group at the 4-position and a phenyl substituent at the 2-position of the pyridine ring. Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient aromatic system and versatile reactivity. The compound’s molecular formula is inferred as C₁₃H₁₃N (molecular weight: 183.25 g/mol), with substituents influencing its electronic properties, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C13H13N |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
4-ethyl-2-phenylpyridine |
InChI |
InChI=1S/C13H13N/c1-2-11-8-9-14-13(10-11)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
InChI Key |
HPMRKQGAPOVUPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl derivatives ) increase polarity and reduce solubility in nonpolar solvents compared to this compound.
- Melting Points : Chlorinated analogs (e.g., 2-chloro derivatives) exhibit higher melting points (275–287°C ) due to stronger intermolecular interactions (halogen bonding).
- Spectral Data: Amino-substituted pyridines show distinct IR peaks for N–H stretches (3320 cm⁻¹ ), absent in this compound.
Pharmacological and Toxicological Profiles
- This compound: No toxicity or bioactivity data are available in the provided evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


